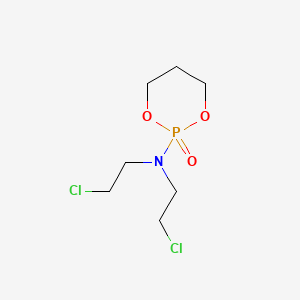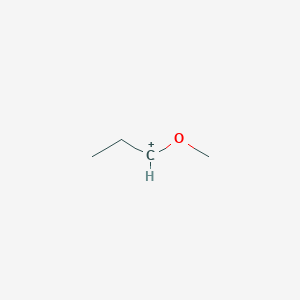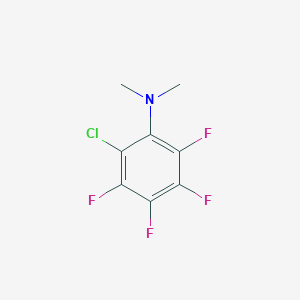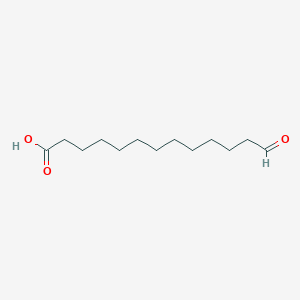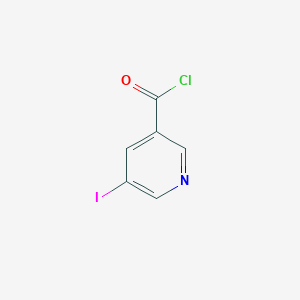
5-Iodopyridine-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarbonyl chloride, 5-iodo- is an organic compound with the molecular formula C6H3ClINO It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a carbonyl chloride group at the 3-position and an iodine atom at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonyl chloride, 5-iodo- typically involves the chlorination of 3-pyridinecarboxylic acid followed by iodination. One common method includes the reaction of 3-pyridinecarboxylic acid with thionyl chloride (SOCl2) to form 3-pyridinecarbonyl chloride. This intermediate is then subjected to iodination using iodine (I2) and a suitable oxidizing agent such as potassium iodide (KI) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonyl chloride, 5-iodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Coupling Reactions: The iodine atom at the 5-position makes the compound suitable for cross-coupling reactions such as Suzuki-Miyaura coupling, where it can react with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed during the reaction.
Coupling Reactions: Reagents include boronic acids and palladium catalysts. Conditions often involve the use of a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
Substitution Reactions: Products include amides, esters, and thioesters.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
3-Pyridinecarbonyl chloride, 5-iodo- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of molecules with biological activity.
Material Science: It can be used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonyl chloride, 5-iodo- in chemical reactions involves the reactivity of the carbonyl chloride group and the iodine atom. The carbonyl chloride group is highly reactive towards nucleophiles, facilitating substitution reactions. The iodine atom can participate in cross-coupling reactions, enabling the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarbonyl chloride: Lacks the iodine atom at the 5-position, making it less versatile in cross-coupling reactions.
5-Iodo-2-pyridinecarbonyl chloride: Similar structure but with the carbonyl chloride group at the 2-position, which may affect its reactivity and applications.
Uniqueness
3-Pyridinecarbonyl chloride, 5-iodo- is unique due to the presence of both a carbonyl chloride group and an iodine atom on the pyridine ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
64172-75-4 |
|---|---|
Molecular Formula |
C6H3ClINO |
Molecular Weight |
267.45 g/mol |
IUPAC Name |
5-iodopyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H3ClINO/c7-6(10)4-1-5(8)3-9-2-4/h1-3H |
InChI Key |
HWMLIASLOZLGCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1I)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)
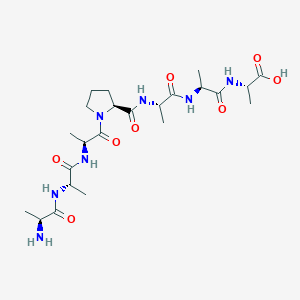
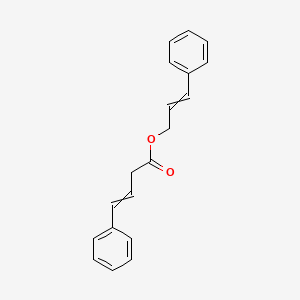
![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)


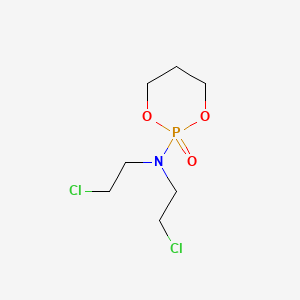
![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
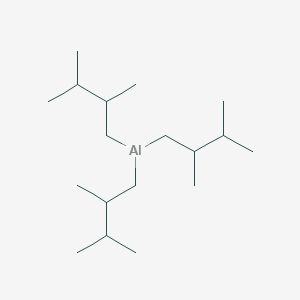
![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
